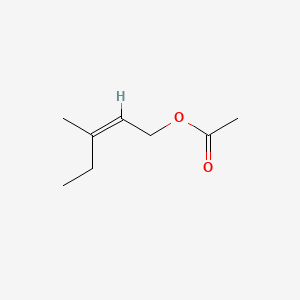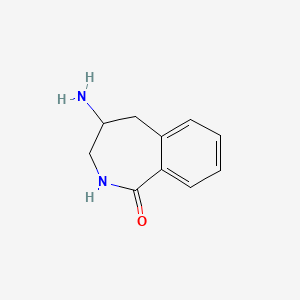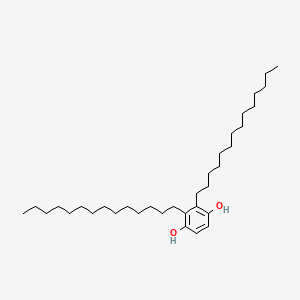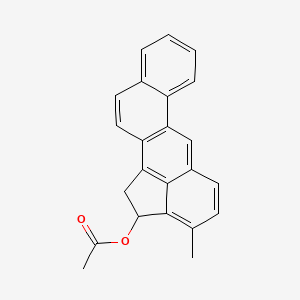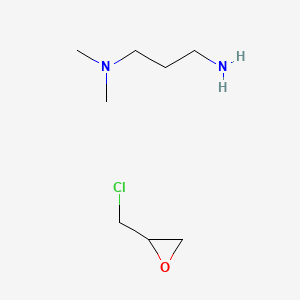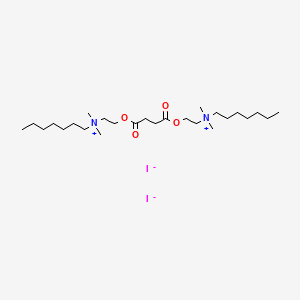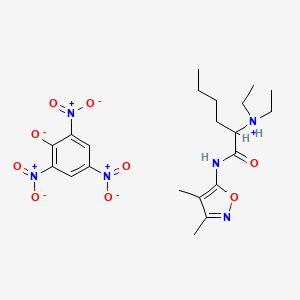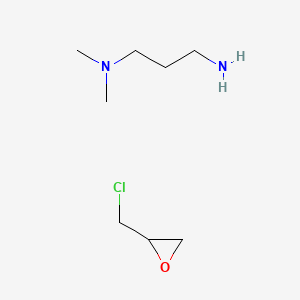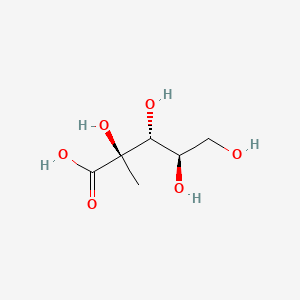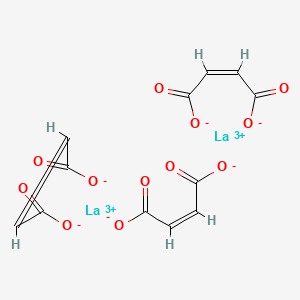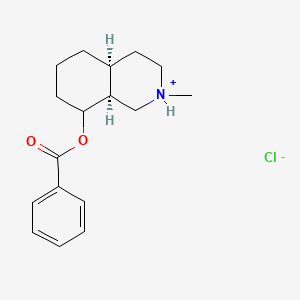
cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of isoquinoline derivatives, including cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride, can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial Production Methods: : Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are environmentally friendly and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: : cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: They are used in the production of high-purity monomers and polymers for ophthalmic applications.
Mecanismo De Acción
The mechanism of action of cis-Decahydro-2-methylisoquinolin-8-yl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to act as chelating agents, forming complexes with metal ions. This property is crucial for their biological activity, as it can influence various biochemical pathways .
Propiedades
Número CAS |
63916-73-4 |
|---|---|
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
[(4aS,8aS)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-8-yl] benzoate;chloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-18-11-10-13-8-5-9-16(15(13)12-18)20-17(19)14-6-3-2-4-7-14;/h2-4,6-7,13,15-16H,5,8-12H2,1H3;1H/t13-,15+,16?;/m0./s1 |
Clave InChI |
YSHZIKZWOGLLFO-RDXSVFNDSA-N |
SMILES isomérico |
C[NH+]1CC[C@@H]2CCCC([C@@H]2C1)OC(=O)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
C[NH+]1CCC2CCCC(C2C1)OC(=O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


